

Spectroscopic Data of 2-Chloro-5methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Chloro-5-methylpyridine	
Cat. No.:	B098176	Get Quote

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Chloro-5-methylpyridine** (CAS No: 18368-64-4), a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of **2-Chloro-5-methylpyridine** is supported by a combination of spectroscopic techniques. The data presented in the following tables has been compiled from various sources and predictive models to offer a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The data presented here is consistent with the structure of **2-Chloro-5-methylpyridine**.



Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-6	8.18	d	2.5
H-4	7.45	dd	8.5, 2.5
H-3	7.13	d	8.5
-СН₃	2.27	S	-

¹³C NMR (Carbon-13 NMR) Data

Due to the limited availability of experimental ¹³C NMR data in public literature, the following chemical shifts have been predicted using computational models. These predictions are based on established algorithms and provide a reliable estimation of the carbon resonances.

Carbon Assignment	Predicted Chemical Shift (δ) ppm
C-2	149.5
C-6	148.8
C-4	136.5
C-5	131.0
C-3	122.5
-CH₃	17.8

Infrared (IR) Spectroscopy

The FT-IR spectrum of **2-Chloro-5-methylpyridine** exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule.



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2920	Medium	Aliphatic C-H stretch (-CH₃)
~1580	Strong	C=C/C=N ring stretching
~1470	Strong	C=C/C=N ring stretching
~1110	Strong	C-Cl stretch
~830	Strong	C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/z	Relative Intensity	Assignment
127	High	[M] ⁺ (Molecular ion)
129	Medium	[M+2] ⁺ (Isotopic peak due to ³⁷ Cl)
92	High	[M - CI]+

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like **2-Chloro-5-methylpyridine**.

NMR Spectroscopy (¹H and ¹³C)

 Sample Preparation: A sample of 2-Chloro-5-methylpyridine (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).



- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.
- ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 200-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are necessary to obtain a spectrum with adequate signal intensity.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

FT-IR Spectroscopy

- Sample Preparation (Neat Liquid): A drop of **2-Chloro-5-methylpyridine** is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
- Instrument Setup: A background spectrum of the clean, empty salt plates is recorded.
- Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **2-Chloro-5-methylpyridine** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC-MS System: A gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar DB-5 or similar) is coupled to a mass spectrometer.

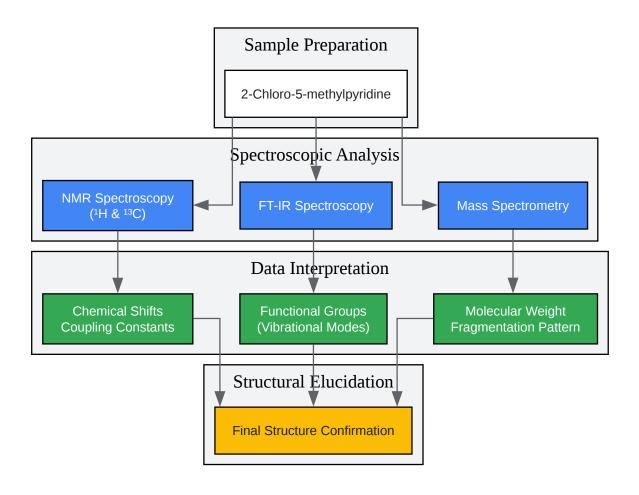


- Injection: A small volume (typically 1 μ L) of the prepared sample is injected into the heated GC inlet, where it is vaporized.
- Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium)
 through the GC column. The column temperature is programmed to ramp up, separating the
 components of the sample based on their boiling points and interactions with the stationary
 phase.
- Mass Analysis: As the separated components elute from the GC column, they enter the
 mass spectrometer. The molecules are ionized (typically by electron impact), and the
 resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
- Data Analysis: The mass spectrum for the peak corresponding to 2-Chloro-5methylpyridine is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described above.





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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Data of 2-Chloro-5-methylpyridine: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098176#2-chloro-5-methylpyridine-spectroscopic-data-nmr-ir-ms]

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